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Introduction:

The landscape of infectious disease therapeutics is continually evolving, driven by the urgent

need for novel agents to combat antimicrobial resistance. This guide provides a detailed

overview of significant clinical trial results for promising new antimicrobials, with a focus on data

first presented at major infectious disease conferences such as IDWeek and the European

Congress of Clinical Microbiology & Infectious Diseases (ECCMID).

Historically, the Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC)

was a primary venue for such presentations. Following its merger with ASM Microbe, the

tradition of unveiling groundbreaking clinical data continues at these leading scientific forums.

This document synthesizes quantitative data, experimental protocols, and mechanisms of

action for key investigational drugs, offering a technical resource for the scientific community.

Sulbactam-Durlobactam (XACDURO®): A Targeted
Approach for Acinetobacter baumannii Infections
Sulbactam-durlobactam is an intravenous combination of a β-lactam antibacterial and a β-

lactamase inhibitor. It has been developed to address infections caused by the Acinetobacter

baumannii-calcoaceticus complex (ABC), a group of pathogens notorious for extensive drug

resistance.[1][2]
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The ATTACK Phase 3 Clinical Trial
Data from the pivotal Phase 3 ATTACK trial were presented at IDWeek 2023.[3] This

multicenter, active-controlled, non-inferiority trial evaluated the efficacy and safety of

sulbactam-durlobactam compared to colistin in patients with serious infections caused by

carbapenem-resistant ABC.[4][5]

Study Design: A Phase 3, multicenter, randomized, active-controlled, investigator-unblinded,

assessor-blinded, non-inferiority trial.[6]

Patient Population: Hospitalized adults (18 years and older) with documented hospital-

acquired bacterial pneumonia (HABP), ventilator-associated bacterial pneumonia (VABP),

ventilated pneumonia, or bloodstream infections caused by ABC.[4][5][6]

Randomization: Patients were randomized 1:1 to receive either sulbactam-durlobactam or

colistin.[4][5]

Intervention Arm: Sulbactam 1.0 g / durlobactam 1.0 g administered intravenously over 3

hours every 6 hours.[4][5]

Control Arm: Colistin 2.5 mg/kg intravenously over 30 minutes every 12 hours (following a

loading dose).[4][5]

Background Therapy: All patients in both arms received imipenem/cilastatin (1.0 g / 1.0 g)

intravenously every 6 hours as background therapy to provide coverage for potential

polymicrobial infections.[4][5]

Treatment Duration: 7 to 14 days.[4][5]

Primary Efficacy Endpoint: 28-day all-cause mortality in the carbapenem-resistant ABC

microbiologically modified intention-to-treat (mMITT) population. The non-inferiority margin

was set at 20%.[4][5][7]

Primary Safety Endpoint: Incidence of nephrotoxicity.[4][5]
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Endpoint
Sulbactam-
Durlobactam
(n=63)

Colistin (n=62)
Treatment
Difference (95% CI)

28-Day All-Cause

Mortality
19% (12/63) 32.3% (20/62)

-13.2% (-30.0% to

3.5%)

Clinical Cure at Test of

Cure
61.9% 40.3%

21.6% (4.1% to

39.1%)

Microbiological

Eradication
Favorable vs. Colistin - -

Nephrotoxicity (Safety

Endpoint)
Significantly Lower Higher -

Data sourced from presentations at IDWeek 2023 and associated publications.[2][3][6]

Screening & Enrollment Randomization (1:1)

Treatment Arms (7-14 days) Endpoint Assessment

Hospitalized Adults (≥18y)
with ABC Infections
(HABP, VABP, BSI)

Randomization
Sulbactam-Durlobactam

1g/1g IV q6h
+ Imipenem/Cilastatin

Colistin
2.5 mg/kg IV q12h

+ Imipenem/Cilastatin

Primary Endpoint:
28-Day All-Cause Mortality

Secondary Endpoints:
Clinical Cure, Safety

Click to download full resolution via product page

ATTACK Trial Experimental Workflow

Mechanism of Action: Sulbactam-Durlobactam
Sulbactam is a β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to

penicillin-binding proteins (PBPs), specifically PBP1 and PBP3 in Acinetobacter.[8]

Durlobactam is a novel broad-spectrum β-lactamase inhibitor of the diazabicyclooctane class. It
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protects sulbactam from degradation by a wide range of serine-β-lactamases, including Ambler

class A, C, and D enzymes, which are commonly produced by A. baumannii.[9][10]
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Mechanism of Action of Sulbactam-Durlobactam

Zoliflodacin: A Novel Oral Treatment for Gonorrhea
Zoliflodacin is a first-in-class spiropyrimidinetrione antibiotic being developed as a single-dose

oral therapy for uncomplicated gonorrhea, including infections caused by drug-resistant strains

of Neisseria gonorrhoeae.[11][12]

Phase 3 Non-Inferiority Trial
A pivotal Phase 3 trial evaluated the efficacy and safety of a single oral dose of zoliflodacin

compared to the standard-of-care combination therapy.
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Study Design: A multi-center, open-label, randomized, controlled, non-inferiority Phase 3

trial.[13][14][15]

Patient Population: Individuals aged 12 years and older with signs and symptoms of

uncomplicated urogenital gonorrhea, or those with a recent positive lab test or unprotected

sexual contact with an infected partner.[12][13]

Randomization: Patients were randomized 2:1 to receive either zoliflodacin or the

comparator.[12]

Intervention Arm: A single 3g oral dose of zoliflodacin.[16]

Control Arm: A single intramuscular dose of ceftriaxone (500 mg) plus a single oral dose of

azithromycin (1 g).[13][16]

Primary Efficacy Endpoint: Microbiological cure at the urogenital site at the Test-of-Cure visit

(approximately 6 days post-treatment). The non-inferiority margin was set at 12%.[11][17]

Secondary Endpoints: Microbiological cure rates at pharyngeal and rectal sites.[17]

Endpoint Zoliflodacin
Ceftriaxone +
Azithromycin

Urogenital Microbiological

Cure
90.9% 96.2%

Pharyngeal Microbiological

Cure
79.2% 78.6%

Rectal Microbiological Cure 87.3% 88.6%

Data sourced from recent publications and trial registries.[11][12][17] The trial met its primary

endpoint, demonstrating the non-inferiority of zoliflodacin to the combination therapy for

urogenital gonorrhea.[16][17]
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Zoliflodacin Phase 3 Trial Workflow

Gepotidacin: A First-in-Class Antibiotic for
Uncomplicated Urinary Tract Infections (uUTI)
Gepotidacin is a novel, first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA

replication through a distinct mechanism.[18] It is being developed as an oral treatment for

uUTIs.

The EAGLE-2 and EAGLE-3 Phase 3 Trials
Positive results from the pivotal EAGLE-2 and EAGLE-3 Phase 3 trials were presented at

ECCMID 2023.[19][20] These trials were designed to assess the efficacy and safety of

gepotidacin compared to nitrofurantoin, a standard-of-care antibiotic for uUTI.[20]
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Study Design: Two near-identical, Phase 3, randomized, multicenter, parallel-group, double-

blind, double-dummy, non-inferiority trials.[21][22]

Patient Population: Female patients aged 12 years and older with symptoms of an

uncomplicated UTI.[18][21][22]

Randomization: Patients were randomized 1:1 to receive either gepotidacin or nitrofurantoin.

[21][22]

Intervention Arm: Oral gepotidacin (1500 mg) twice daily for 5 days.[18][21][22]

Control Arm: Oral nitrofurantoin (100 mg) twice daily for 5 days.[18][21][22]

Primary Efficacy Endpoint: Therapeutic success, defined as a composite of clinical resolution

of symptoms and microbiological eradication of the qualifying uropathogen, at the Test-of-

Cure visit (Day 10-13). The non-inferiority margin was 10%.[21][23]

Trial Endpoint Gepotidacin Nitrofurantoin Outcome

EAGLE-2
Therapeutic

Success
50.6% 47.0%

Met non-

inferiority criteria.

EAGLE-3
Therapeutic

Success
58.5% 43.6%

Met non-

inferiority and

superiority

criteria.

Data presented at ECCMID 2023.[19][20] Both trials were stopped early for efficacy based on

the recommendation of an Independent Data Monitoring Committee.[20]

Mechanism of Action: Gepotidacin
Gepotidacin has a novel mechanism of action that involves the balanced inhibition of two

essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[24][25]

[26] These enzymes are crucial for bacterial DNA replication. By targeting both enzymes,

gepotidacin offers a dual-targeting mechanism that is distinct from existing antibiotics like

fluoroquinolones.[24][26]
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ACORN Trial Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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